ABT-737-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

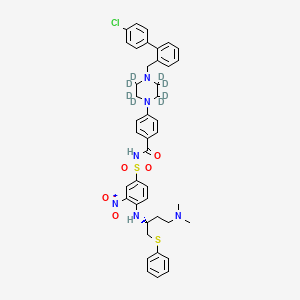

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNQCPCUACXLM-GDWIFBKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ABT-737 in Apoptosis Research: A Technical Guide

Abstract

ABT-737 is a pioneering small-molecule inhibitor that has significantly advanced the field of apoptosis research and has been instrumental in the development of targeted cancer therapies. As a BH3 mimetic, ABT-737 selectively inhibits a subset of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, thereby promoting programmed cell death in sensitive cells.[1][2] This technical guide provides an in-depth overview of ABT-737, its mechanism of action, its application in research, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer biology, and pharmacology.

Introduction to ABT-737

ABT-737 is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][3][4] It functions as a BH3 mimetic, mimicking the action of the BH3 domain of pro-apoptotic proteins like BAD.[5][6] By binding to the hydrophobic groove of these anti-apoptotic proteins, ABT-737 displaces pro-apoptotic proteins, such as Bax and Bak.[5][7] The release of Bax and Bak allows them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis.[8][9] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and resulting in apoptotic cell death.[7]

The development of ABT-737 was a landmark in cancer research, providing a powerful tool to study the Bcl-2 family's role in cell survival and offering a promising therapeutic strategy for malignancies that overexpress these anti-apoptotic proteins.[2][9] However, ABT-737 is not orally bioavailable, which led to the development of its orally active analog, navitoclax (ABT-263).[2]

Mechanism of Action and Specificity

ABT-737's mechanism of action is centered on its ability to selectively bind to and inhibit Bcl-2, Bcl-xL, and Bcl-w.[1][8] A crucial aspect of its specificity is its inability to effectively inhibit other anti-apoptotic proteins, most notably Mcl-1 and A1.[1][8] This differential binding affinity is a key determinant of cellular sensitivity to ABT-737. Cells that rely on Mcl-1 for survival are inherently resistant to ABT-737 as a single agent.[8][10] This has led to research into combination therapies where Mcl-1 is downregulated or inhibited to sensitize cells to ABT-737.[8]

The induction of apoptosis by ABT-737 is strictly dependent on the presence of the pro-apoptotic effector proteins Bax and Bak.[6][8] Cells lacking both Bax and Bak are resistant to ABT-737-induced apoptosis, confirming that its mechanism is channeled through the intrinsic apoptotic pathway.[8]

Quantitative Data

The binding affinities and cellular potencies of ABT-737 have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Binding Affinities of ABT-737 for Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | <1 nM | [4] |

| Bcl-xL | <1 nM | [4] |

| Bcl-w | <1 nM | [4] |

| Mcl-1 | >460 nM | [4] |

| A1 (Bfl-1) | >460 nM | [4] |

Table 2: In Vitro Efficacy of ABT-737 in Cell-Free Assays (EC50)

| Protein Target | EC50 | Reference |

| Bcl-2 | 30.3 nM | [3][4] |

| Bcl-xL | 78.7 nM | [3][4] |

| Bcl-w | 197.8 nM | [3][4] |

Table 3: Cellular Efficacy of ABT-737 in Cancer Cell Lines (IC50)

| Cell Line | Cancer Type | IC50 | Reference |

| HL-60 | Acute Myeloid Leukemia | 50 nM | [11] |

| KG-1 | Acute Myeloid Leukemia | 80 nM | [11] |

| NB4 | Acute Myeloid Leukemia | 80 nM | [11] |

| Kasumi-1 | Acute Myeloid Leukemia | 4.87 µM | [11] |

Signaling Pathways and Experimental Workflows

ABT-737 Signaling Pathway

The core signaling pathway initiated by ABT-737 is the intrinsic apoptosis pathway. The following diagram illustrates this process.

Caption: ABT-737 induced intrinsic apoptosis pathway.

Experimental Workflow for Assessing ABT-737 Efficacy

A typical workflow to evaluate the pro-apoptotic activity of ABT-737 in cancer cells is depicted below.

Caption: General workflow for in vitro evaluation of ABT-737.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ABT-737.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

ABT-737 (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][12]

-

Prepare serial dilutions of ABT-737 in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest ABT-737 dose.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ABT-737 or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5] Then, add 150 µL of DMSO to dissolve the formazan crystals.[5]

-

For MTS assay: Add 20 µL of the CellTiter 96 AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.[12]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the desired concentration of ABT-737 for a specific time period (e.g., 2-24 hours).[13][14] Include an untreated or vehicle-treated control.

-

Harvest the cells (including any floating cells) by centrifugation at a low speed (e.g., 300 x g for 5 minutes).[15]

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Take 100 µL of the cell suspension (1 x 10^5 cells) and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

Co-IP is used to determine if ABT-737 disrupts the interaction between Bcl-2 family proteins (e.g., Bcl-2 and Bax).

Materials:

-

Treated and control cell lysates

-

Primary antibody against the protein of interest (e.g., anti-Bcl-2)

-

Protein A/G-conjugated beads (e.g., agarose or magnetic)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Treat cells with ABT-737 or vehicle control for the desired time.

-

Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.[17]

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against the bait protein (e.g., Bcl-2) and the putative interacting partner (e.g., Bax or Bim).[18]

Applications in Apoptosis Research and Drug Development

ABT-737 has been a cornerstone in apoptosis research, enabling scientists to:

-

Elucidate the roles of Bcl-2, Bcl-xL, and Bcl-w in cell survival and apoptosis.

-

Investigate the mechanisms of resistance to apoptosis in cancer. [8]

-

Identify and validate new therapeutic targets within the apoptosis pathway.

-

Screen for and develop new BH3 mimetic drugs with improved properties. [2]

-

Explore the concept of "priming for death," where cancer cells are close to the apoptotic threshold and can be tipped over by BH3 mimetics. [4]

-

Study the interplay between apoptosis and other cellular processes, such as autophagy and senescence. [3][19]

In drug development, ABT-737 has served as a proof-of-concept for the therapeutic potential of targeting the Bcl-2 family.[9] Its limitations, such as lack of oral bioavailability and inability to inhibit Mcl-1, have driven the development of second-generation BH3 mimetics like venetoclax (ABT-199), which is a selective Bcl-2 inhibitor with clinical approval for certain leukemias.

Conclusion

ABT-737 remains a vital tool for researchers studying apoptosis and developing novel anti-cancer agents. Its well-defined mechanism of action, selective target profile, and the wealth of published data make it an invaluable pharmacological probe. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for utilizing ABT-737 to its full potential in both basic and translational research. As our understanding of the intricacies of apoptosis continues to grow, the legacy of ABT-737 will undoubtedly continue to influence the development of next-generation therapies that manipulate cell death pathways for therapeutic benefit.

References

- 1. Facebook [cancer.gov]

- 2. ABT-737 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The BH3 mimetic ABT-737 induces cancer cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ABT-737: A BH3 Mimetic Inhibitor of the Bcl-2 Family

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This protein family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (such as Bax, Bak, and BH3-only proteins like Bim and Bad).[3][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[5][6] ABT-737 is a pioneering small-molecule inhibitor developed as a BH3 mimetic.[7] It selectively targets and inhibits a subset of anti-apoptotic Bcl-2 proteins, thereby restoring the cell's natural capacity for programmed cell death.[7][8] This document provides a comprehensive technical overview of ABT-737, detailing its mechanism of action, binding affinities, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

ABT-737 functions as a BH3 mimetic, structurally mimicking the BH3 domain of pro-apoptotic "BH3-only" proteins like Bad.[6][9] In healthy cells, anti-apoptotic proteins such as Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins (Bax, Bak) or sensitizer BH3-only proteins (Bim, Bad), preventing the initiation of apoptosis.[2][6]

ABT-737 selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[10][11] This action competitively displaces the pro-apoptotic proteins that are sequestered by them.[6][10] Once liberated, effector proteins like Bax and Bak can oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3] This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade, culminating in programmed cell death.[3][9][12]

Notably, ABT-737 does not effectively bind to other key anti-apoptotic proteins like Mcl-1 and A1.[9][11] Consequently, the efficacy of ABT-737 as a single agent is often limited in cells that rely on Mcl-1 for survival, making Mcl-1 a primary mechanism of resistance.[9]

Visualizing the ABT-737 Mechanism of Action

Caption: ABT-737 binds to Bcl-2/Bcl-xL, releasing pro-apoptotic proteins to trigger apoptosis.

Quantitative Efficacy Data

The potency of ABT-737 is quantified by its binding affinity (Ki), the concentration required for 50% efficacy in cell-free assays (EC50), and its cytotoxic effect on cell lines (IC50).

Table 1: Binding Affinity of ABT-737 for Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Efficacy (EC50) in Cell-Free Assays |

|---|---|---|

| Bcl-2 | <1 nM[5][11] | 30.3 nM[10][11] |

| Bcl-xL | <1 nM[5][11] | 78.7 nM[10][11] |

| Bcl-w | <1 nM[5][11] | 197.8 nM[10][11] |

| Mcl-1 | >460 nM[5][11] | No inhibition observed[10] |

| Bfl-1 (A1) | >460 nM[5][11] | No inhibition observed[10] |

| Bcl-B | Low activity[10] | No inhibition observed[10] |

Table 2: In Vitro Cytotoxicity of ABT-737 in Select Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | 50 nM[10] |

| KG-1 | Acute Myeloid Leukemia | 80 nM[10] |

| NB4 | Acute Promyelocytic Leukemia | 80 nM[10] |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 250 nM (with BCL6 siRNA)[10] |

| KG1a | Acute Myeloid Leukemia | 7.68 µM[10] |

| Neuroblastoma Lines | Neuroblastoma | 0.58 to 15.3 µM[13] |

Key Experimental Protocols

Assessing the biological effects of ABT-737 involves a variety of standard and specialized laboratory techniques. Below are detailed protocols for core experiments.

Visualizing a General Experimental Workflow

Caption: Workflow for evaluating ABT-737, from cell treatment to key endpoint analyses.

Assessment of Apoptosis Induction

4.1.1 Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[14][15]

-

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[14] Upon cell lysis, active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[15][16]

-

Protocol:

-

Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and incubate to allow for cell attachment (for adherent cells).[15]

-

Treatment: Treat cells with various concentrations of ABT-737 or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 4, 12, 24 hours).[17]

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[16]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.[15] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (1:1 ratio).[16]

-

Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[16]

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.[15] The luminescent signal is directly proportional to the net caspase-3/7 activity.

-

4.1.2 Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells where membrane integrity is lost.[18]

-

Protocol:

-

Cell Treatment: Culture and treat cells with ABT-737 as described previously.

-

Cell Harvesting: Following incubation, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis of Protein Interactions and Expression

4.2.1 Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect and quantify the levels of specific Bcl-2 family proteins in cell lysates.[2][19]

-

Protocol:

-

Lysate Preparation: After treatment with ABT-737, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19][20]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to a Bcl-2 family protein (e.g., anti-Bcl-2, anti-Bax, anti-Mcl-1) overnight at 4°C.[2]

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

-

4.2.2 Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if ABT-737 disrupts the physical interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins (e.g., the Bcl-2/Bax interaction).[22][23]

-

Protocol:

-

Cell Lysis: Lyse ABT-737-treated and control cells in a non-denaturing IP lysis buffer.[23]

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Bcl-2) overnight at 4°C. IgG from the same species should be used as a negative control.[23]

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in sample buffer. Analyze the immunoprecipitated proteins ("prey," e.g., Bax) by Western blotting as described above. A reduced amount of co-precipitated Bax in ABT-737-treated samples would indicate that the drug disrupted the Bcl-2/Bax interaction.[22]

-

Conclusion

ABT-737 has been a foundational tool in the study of apoptosis and the development of cancer therapeutics. As a potent and selective BH3 mimetic, it effectively induces apoptosis in sensitive cell lines by inhibiting Bcl-2, Bcl-xL, and Bcl-w.[8][10] The in-depth protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate the effects of ABT-737 and other Bcl-2 family inhibitors. Understanding its mechanism, efficacy, and the experimental methodologies used to evaluate its function is crucial for advancing drug development efforts targeting the core apoptotic machinery in cancer and other diseases.

References

- 1. Bcl-2 Pathway | GeneTex [genetex.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABT-737 - Wikipedia [en.wikipedia.org]

- 9. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 15. ulab360.com [ulab360.com]

- 16. promega.com [promega.com]

- 17. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. ahajournals.org [ahajournals.org]

- 21. edspace.american.edu [edspace.american.edu]

- 22. researchgate.net [researchgate.net]

- 23. Co-immunoprecipitation (co-IP) assay [bio-protocol.org]

An In-depth Technical Guide to the Preclinical Research Applications of ABT-737

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-737 is a pioneering small-molecule inhibitor that has played a pivotal role in the preclinical validation of the B-cell lymphoma 2 (Bcl-2) family of proteins as viable therapeutic targets in oncology. As a BH3 mimetic, ABT-737 selectively binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic proteins to trigger programmed cell death. This technical guide provides a comprehensive overview of the preclinical applications of ABT-737, detailing its mechanism of action, efficacy in various cancer models, and its synergistic potential in combination therapies. The content herein is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the design and execution of their own preclinical studies.

Core Mechanism of Action

ABT-737 functions as a potent and selective antagonist of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] It mimics the action of BH3-only proteins, which are the natural antagonists of these pro-survival gatekeepers. By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-737 displaces pro-apoptotic "effector" proteins like Bax and Bak.[2] Once liberated, Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3] A critical aspect of ABT-737's selectivity is its inability to potently inhibit Mcl-1 and A1, which is a key mechanism of both intrinsic and acquired resistance.[4]

In Vitro Efficacy and Data Presentation

ABT-737 has demonstrated potent single-agent cytotoxicity across a wide range of cancer cell lines, particularly those of hematological origin. Its efficacy is often correlated with high levels of Bcl-2 and a state of "BH3 priming," where pro-apoptotic BH3-only proteins are already bound to anti-apoptotic proteins, making the cells poised for death.

Summary of In Vitro Cytotoxicity of ABT-737

| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference(s) |

| HL-60 | Acute Myeloid Leukemia | 50 - 80 | [2] |

| KG-1 | Acute Myeloid Leukemia | 80 | [2] |

| NB4 | Acute Myeloid Leukemia | 80 | [2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 740 | [1] |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | 60 | [5] |

| NCI-H187 | Small Cell Lung Cancer (SCLC) | ~200 | [5] |

| NCI-H209 | Small Cell Lung Cancer (SCLC) | ~500 | [5] |

| NCI-H345 | Small Cell Lung Cancer (SCLC) | ~500 | [5] |

| NCI-H889 | Small Cell Lung Cancer (SCLC) | 20 | [6] |

| DMS114 | Small Cell Lung Cancer (SCLC) | >100,000 | [6] |

| DU-145 | Prostate Cancer | 27,600 | [1] |

Note: EC50/IC50 values can vary based on assay conditions (e.g., incubation time, serum concentration).

In Vivo Preclinical Models and Efficacy

The anti-tumor activity of ABT-737 has been validated in numerous xenograft and transgenic mouse models of cancer.

Single-Agent In Vivo Efficacy

In animal models, ABT-737 has been shown to improve survival and induce tumor regression, particularly in hematological malignancies. For example, in mice transplanted with myc/bcl-2 driven lymphomas, daily intraperitoneal administration of ABT-737 at 75 mg/kg significantly prolonged survival.[4] However, its efficacy as a monotherapy is often limited in tumors with high levels of Mcl-1.[4]

Combination Therapy In Vivo

A key application of ABT-737 in preclinical research is its use in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.

| Combination Agent | Cancer Model | Dosing Regimen (ABT-737) | Dosing Regimen (Combination Agent) | Outcome | Reference(s) |

| Cyclophosphamide | Myc/Bcl-2-driven Lymphoma Xenograft | 75 mg/kg/day, i.p. | 50 mg/kg, single dose | Sustained disease-free survival in a majority of animals. | [7][8] |

| Etoposide | Small Cell Lung Cancer (SCLC) Primary Xenograft | 100 mg/kg/day, i.p. for 21 days | 12 mg/kg/day on days 1, 4, and 9 | Significant decrease in tumor growth compared to single agents. | [5][9][10] |

| Docetaxel | Bcl-2-expressing Breast Cancer Xenograft | 50 mg/kg/day, i.p. for 10 days | 10 mg/kg, single dose | Decreased tumor growth and increased overall survival. | [11] |

| Sorafenib | Hepatocellular Carcinoma (HCC) Xenograft | Not specified in abstract | Not specified in abstract | Stronger suppression of xenograft tumors than sorafenib alone. | [12][13] |

| Rapamycin | Small Cell Lung Cancer (SCLC) PDX Model | Not specified in abstract | Not specified in abstract | Durable tumor regressions in vivo. | [14] |

| Chloroquine | Small Cell Lung Cancer (SCLC) Xenograft (H209) | Not specified in abstract | Not specified in abstract | Enhanced tumor growth inhibition. | [15][16] |

| Carboplatin | Ovarian Cancer Xenograft (IGROV-1) | Not specified in abstract | Not specified in abstract | Augmented inhibition of tumor growth. | [17] |

| Ionizing Radiation | K-ras Mutant Non-Small Cell Lung Cancer (NSCLC) GEMM | Pre-treatment for 3 days | 2 Gy | Increased antitumor efficacy. | [18] |

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for preclinical research. Below are foundational protocols for key assays used to evaluate the efficacy of ABT-737.

Cell Viability (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells reduce the tetrazolium compound MTS into a colored formazan product that is soluble in culture medium. The quantity of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[19][20][21][22][23]

-

Compound Treatment: Prepare serial dilutions of ABT-737 in culture medium. Add the desired concentrations of ABT-737 to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[21][22][23]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.[21][22][23]

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[22][23]

-

Analysis: After subtracting the background absorbance (medium-only wells), express the viability of treated cells as a percentage relative to the vehicle-treated control cells. Calculate EC50/IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)

Principle: Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Activated caspase-3 cleaves specific substrates, including poly (ADP-ribose) polymerase (PARP), leading to the generation of characteristic cleavage fragments.

Protocol:

-

Treatment and Lysis: Treat cells with ABT-737 at the desired concentrations and time points. Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved fragments indicates apoptosis.[24][25][26]

Mitochondrial Pathway Analysis (Cytochrome c Release Assay)

Principle: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a key event in the intrinsic apoptotic pathway.

Protocol:

-

Cell Treatment: Treat cells with ABT-737 as required.

-

Cell Fractionation:

-

Harvest approximately 10⁷ cells and wash with cold PBS.

-

Resuspend the cell pellet in a digitonin-based lysis buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 0.05% digitonin) with protease inhibitors.[27]

-

Incubate on ice for 10 minutes to selectively permeabilize the plasma membrane.[27]

-

Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Sample Preparation: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria, which can be lysed in RIPA buffer.

-

Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by Western blotting using an antibody specific for cytochrome c. An increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis induction.[3][27][28]

Bax Activation Assay (Flow Cytometry)

Principle: Upon activation, the pro-apoptotic protein Bax undergoes a conformational change, exposing an N-terminal epitope that can be recognized by specific antibodies. This can be quantified on a per-cell basis using flow cytometry.[29][30]

Protocol:

-

Cell Treatment: Treat cells with ABT-737 for the desired time.

-

Fixation: Harvest cells and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells and permeabilize them with a buffer containing a mild detergent like saponin or digitonin (e.g., PBS with 0.1% saponin and 1% BSA).

-

Immunostaining: Incubate the permeabilized cells with a conformation-specific anti-Bax antibody (e.g., clone 6A7 or clone 3) for 30-60 minutes on ice.[30]

-

Secondary Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes on ice, protected from light.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel.[31]

-

Analysis: An increase in the fluorescent signal in treated cells compared to control cells indicates Bax activation.

Experimental and logical Workflows

Visualizing experimental workflows can clarify complex procedures and decision-making processes in preclinical drug evaluation.

Mechanisms of Resistance

A significant challenge in the application of ABT-737 is the development of resistance. The most well-characterized mechanism is the upregulation of Mcl-1, an anti-apoptotic Bcl-2 family member that is not inhibited by ABT-737.[4] Upon treatment with ABT-737, Mcl-1 can sequester pro-apoptotic proteins liberated from Bcl-2/xL/w, thereby preventing apoptosis. Preclinical strategies to overcome this resistance often involve combining ABT-737 with agents that downregulate or inhibit Mcl-1, such as CDK inhibitors or proteasome inhibitors.[32]

Conclusion

ABT-737 remains a cornerstone tool compound for the preclinical investigation of apoptosis and the development of BH3 mimetics. Its well-defined mechanism of action, selective target profile, and extensive preclinical validation provide a robust platform for exploring the vulnerabilities of cancer cells dependent on the Bcl-2 family for survival. The data, protocols, and workflows presented in this guide are intended to equip researchers with the necessary information to effectively utilize ABT-737 in their studies, ultimately contributing to the advancement of novel cancer therapeutics. While ABT-737 itself did not proceed to clinical use due to poor oral bioavailability, its development paved the way for the clinically approved, orally available successor, Navitoclax (ABT-263), and the more Bcl-2 selective Venetoclax (ABT-199).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bcl-xL inhibitor, ABT-737, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 14. Rapamycin rescues ABT-737 efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combination treatment with ABT-737 and chloroquine in preclinical models of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination treatment with ABT-737 and chloroquine in preclinical models of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Bcl-2/Bcl-XL family inhibitor ABT-737 sensitizes ovarian cancer cells to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ABT-737, a BH3 Mimetic, Enhances the Therapeutic Effects of Ionizing Radiation in K-ras Mutant Non-Small Cell Lung Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. ABT-737 ameliorates docetaxel resistance in triple negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ABT-737 ameliorates docetaxel resistance in triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubcompare.ai [pubcompare.ai]

- 28. Rapid detection of an ABT-737-sensitive primed for death state in cells using microplate-based respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Detection of Bak/Bax activating conformation change by intracellular flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. ABT-199, a new Bcl-2–specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

ABT-737-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. This document details supplier and ordering information, the compound's mechanism of action, experimental protocols, and relevant quantitative data.

Supplier and Ordering Information

This compound is available from several reputable suppliers catering to the research community. The following table summarizes key product specifications and ordering details to facilitate procurement.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| MedchemExpress | HY-50907S | 99.11%[1] | Solid | -80°C (6 months), -20°C (1 month) in solvent[1] |

| United States Biological | 001027 | Highly Purified | Yellow Solid[2] | -20°C[2] |

| InvivoChem | V0002 (for ABT-737) | ≥98% | Yellow to orange solid powder | -20°C |

| APExBIO | Not specified | >98% | Solid | -20°C |

| Cell Signaling Technology | 93584 (for ABT-737) | >98% | Lyophilized powder | -20°C (desiccated)[3] |

| Sigma-Aldrich (Calbiochem®) | 197333 (for ABT-737) | ≥97% (HPLC) | Solid | 2-8°C[4] |

| Cellagen Technology | C2281-2 (powder), C2281-2s (10mM in DMSO) | >98% | Off-white solid | 4°C (solid, desiccated), -20°C (DMSO solution)[5] |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. This compound is intended for research use only.[1]

Mechanism of Action: A BH3 Mimetic

ABT-737 and its deuterated form, this compound, are potent and selective inhibitors of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][3][6][7] These compounds act as BH3 mimetics, mimicking the function of pro-apoptotic BH3-only proteins like BAD.[3][7] By binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-737 disrupts their interaction with pro-apoptotic proteins such as Bax and Bak.[1][8] This disruption liberates Bax and Bak, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[9] The efficacy of ABT-737 is dependent on the presence of Bax and Bak.[7] However, its activity can be limited by high levels of Mcl-1, another anti-apoptotic protein that is not effectively targeted by ABT-737.[10]

The following diagram illustrates the signaling pathway of ABT-737-induced apoptosis.

Caption: ABT-737 inhibits Bcl-2/xL/w, leading to Bax/Bak activation and apoptosis.

Experimental Protocols

The following are representative protocols for experiments commonly performed with ABT-737.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of ABT-737 on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, LNCaP, PC3)[8][11]

-

Complete cell culture medium

-

ABT-737 stock solution (e.g., 10 mM in DMSO)[3]

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of ABT-737 (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Apoptosis Assessment (Flow Cytometry):

-

Harvest cells by trypsinization.

-

Wash cells with PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells using a flow cytometer.

-

The following diagram illustrates a general workflow for assessing ABT-737-induced apoptosis.

Caption: Experimental workflow for quantifying apoptosis after ABT-737 treatment.

Western Blot Analysis

Objective: To detect changes in the expression or phosphorylation of apoptosis-related proteins following ABT-737 treatment.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-phospho-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of ABT-737 from various studies.

Table 1: In Vitro Efficacy of ABT-737

| Parameter | Value | Cell Line/System | Reference |

| Ki (Bcl-xL) | ≤ 1 nM | Cell-free assay | [3][9] |

| Ki (Bcl-2) | ≤ 1 nM | Cell-free assay | [3][9] |

| Ki (Bcl-w) | ≤ 1 nM | Cell-free assay | [3][9] |

| EC50 (Bcl-xL) | 78.7 nM | Cell-free assay | [1][12] |

| EC50 (Bcl-2) | 30.3 nM | Cell-free assay | [1][12] |

| EC50 (Bcl-w) | 197.8 nM | Cell-free assay | [1][12] |

| IC50 | 50 nM | HL-60 cells | |

| IC50 | 80 nM | KG-1 cells | |

| IC50 | 80 nM | NB4 cells | |

| IC50 | 5-15 µM | Multiple myeloma cells | [9] |

| IC50 | 0.73 - 15.6 µM | Thyroid carcinoma cells | [7] |

Table 2: In Vivo Efficacy of ABT-737

| Animal Model | Treatment | Outcome | Reference |

| Small Cell Lung Cancer Xenograft | 100 mg/kg/day, i.p. | Complete tumor regression | [4] |

| Aggressive Leukemia Model | 20-30 mg/kg/day, i.p. | Significantly extended survival | [12] |

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For further details, it is recommended to consult the original research articles cited throughout this document.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. ABT-737 | Cell Signaling Technology [cellsignal.com]

- 4. Bcl-2 Inhibitor VI, ABT-737 [sigmaaldrich.com]

- 5. cellagentech.com [cellagentech.com]

- 6. ABT-737 - Wikipedia [en.wikipedia.org]

- 7. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABT-737 | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy ABT-737 from Supplier InvivoChem [invivochem.com]

An In-depth Technical Guide to the BH3 Mimetic ABT-737

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BH3 mimetic compound ABT-737. It details the molecular mechanisms of the BCL-2 family of proteins in apoptosis, the specific action of ABT-737, quantitative data on its binding affinities and cellular efficacy, and detailed protocols for key experimental assays used in its characterization.

The BCL-2 Family and the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and elimination of damaged cells. The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family is comprised of three main factions:

-

Anti-apoptotic Proteins: These include BCL-2, BCL-xL, BCL-w, MCL-1, and BFL-1/A1. They act to prevent apoptosis by sequestering pro-apoptotic proteins.[1][2]

-

Pro-apoptotic Effector Proteins: BAX and BAK are the central executioners of the intrinsic pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4] This event is considered the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3]

-

BH3-only Proteins: This diverse group of proteins, including BIM, BID, PUMA, NOXA, and BAD, act as sensors of cellular stress and damage.[5] They initiate apoptosis by either directly activating BAX and BAK or by neutralizing the anti-apoptotic BCL-2 proteins, thereby liberating the effector proteins.[3][5]

The balance between these factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins creates a dependency that allows tumor cells to evade apoptosis and resist conventional therapies.[6]

ABT-737: A Potent BH3 Mimetic

ABT-737 is a first-in-class small molecule designed to mimic the action of the BH3-only proteins.[7] It selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[8][9][10] By occupying this groove, ABT-737 displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, leading to MOMP and subsequent apoptosis.[1][11]

Crucially, ABT-737 does not bind with high affinity to MCL-1 or BFL-1/A1.[1][6][9] This selectivity is a key determinant of its efficacy, as cancer cells that rely on MCL-1 for survival are inherently resistant to ABT-737 as a single agent.[1][10]

Below is a diagram illustrating the intrinsic apoptosis pathway and the mechanism of action of ABT-737.

Quantitative Data

The following tables summarize the binding affinities and cellular efficacy of ABT-737.

Table 1: Binding Affinity of ABT-737 for BCL-2 Family Proteins

| Protein | EC50 (nM) | Ki (nM) |

| BCL-2 | 30.3[8] | ≤ 1[12] |

| BCL-xL | 78.7[8] | ≤ 1[12] |

| BCL-w | 197.8[8] | ≤ 1[12] |

| MCL-1 | No Inhibition[1] | > 460[9] |

| BCL-B | 1820[1] | - |

| BFL-1/A1 | No Inhibition[1] | > 460[9] |

Table 2: Cellular Efficacy (IC50/EC50) of ABT-737 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.05[1] |

| KG-1 | Acute Myelogenous Leukemia | 0.08[1] |

| NB4 | Acute Promyelocytic Leukemia | 0.08[1] |

| NCI-H146 | Small Cell Lung Cancer | 0.06 - 0.5[13] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74[8] |

| B-CPAP | Papillary Thyroid Carcinoma | 0.73[14] |

| Kasumi-1 | Acute Myeloid Leukemia | 4.87[1] |

| KG1a | Acute Myeloid Leukemia | 7.68[1] |

| 8505c | Anaplastic Thyroid Carcinoma | 10.1[14] |

| 8305c | Anaplastic Thyroid Carcinoma | 10.9[14] |

| DU-145 | Prostate Cancer | 27.6[8] |

Experimental Protocols

The characterization of BH3 mimetics like ABT-737 involves a series of key experiments to determine their binding affinity, mechanism of action, and cellular efficacy.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

-

White-walled 96-well plates suitable for luminescence measurements.

-

Caspase-Glo® 3/7 Assay kit (Promega).

-

Luminometer.

-

Cells of interest.

-

ABT-737 or other test compounds.

Procedure:

-

Cell Seeding: Seed cells at a density of 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of ABT-737 or other compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation and Measurement: Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a luminometer.

BH3 Profiling

This functional assay measures the mitochondrial apoptotic priming of cells, determining their proximity to the apoptotic threshold and their dependence on specific anti-apoptotic proteins.

Materials:

-

Mannitol Experimental Buffer (MEB): 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.

-

Digitonin.

-

JC-1 dye.

-

BH3 peptides (e.g., BIM, BAD, NOXA).

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend in MEB.

-

Permeabilization and Staining: Permeabilize cells with digitonin and stain with JC-1 dye.

-

Peptide Treatment: Add the permeabilized and stained cells to a 384-well plate containing pre-diluted BH3 peptides.

-

Measurement: Monitor the fluorescence of JC-1 (red and green channels) over time using a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and the induction of apoptosis.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that ABT-737 disrupts the interaction between anti-apoptotic proteins (e.g., BCL-2) and pro-apoptotic proteins (e.g., BAX).

Materials:

-

Lysis Buffer (e.g., RIPA or a non-denaturing buffer with 1% NP-40).

-

Protease and phosphatase inhibitors.

-

Antibodies specific for BCL-2 and BAX.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis: Treat cells with ABT-737 or a vehicle control. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against BCL-2 overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against BAX to detect its presence in the BCL-2 immunoprecipitate. A decrease in the amount of co-immunoprecipitated BAX in ABT-737-treated cells indicates disruption of the BCL-2/BAX interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells of interest.

-

ABT-737.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

PCR tubes or a thermal cycler with a gradient function.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the target protein (e.g., BCL-2).

Procedure:

-

Compound Treatment: Treat intact cells with ABT-737 or a vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein (BCL-2) by SDS-PAGE and Western blotting. A shift in the melting curve to a higher temperature in the presence of ABT-737 indicates that the drug has bound to and stabilized BCL-2.

Conclusion

ABT-737 has been a seminal compound in the development of BH3 mimetics, providing a powerful tool to probe the BCL-2-mediated apoptotic pathway and demonstrating the therapeutic potential of targeting this pathway in cancer. While its clinical development was hampered by its poor oral bioavailability and on-target toxicity related to BCL-xL inhibition, the insights gained from ABT-737 have paved the way for the development of next-generation, more selective BH3 mimetics like the BCL-2-specific inhibitor venetoclax (ABT-199). The experimental approaches detailed in this guide are fundamental to the continued research and development of this promising class of anti-cancer agents.

References

- 1. content.sph.harvard.edu [content.sph.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labs.dana-farber.org [labs.dana-farber.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. labs.dana-farber.org [labs.dana-farber.org]

- 11. annualreviews.org [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Certificate of Analysis for ABT-737-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. Understanding the quality control and analytical specifications of this research compound is critical for its effective application in preclinical and developmental studies. This compound is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.

Core Compound Information

This compound is the deuterium-labeled version of ABT-737. ABT-737 itself is a BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w, inducing apoptosis. The deuteration of ABT-737 to create this compound can potentially alter its pharmacokinetic and metabolic profile, a subject of interest in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound, compiled from publicly available information from various suppliers.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C42H37D8ClN6O5S2 | United States Biological[1] |

| Molecular Weight | 821.48 g/mol | United States Biological[1] |

| CAS Number | 1217686-68-4 | MedchemExpress, United States Biological[1][2] |

| Appearance | Yellow to orange solid powder | InvivoChem[3] |

| Melting Point | 152-154ºC | InvivoChem[3] |

Table 2: Analytical Test Results

| Test | Specification | Result | Source |

| Purity (by HPLC) | ≥98% | 99.11% | MedchemExpress[2] |

| Identity (by ¹H-NMR) | Conforms to structure | Conforms | MedchemExpress[2] |

| Identity (by LC-MS) | Conforms to structure and mass | Conforms | MedchemExpress[2] |

Experimental Protocols

The following are representative experimental protocols for the key analytical methods used to generate the data in a Certificate of Analysis for a compound like this compound. These are generalized methods and may not reflect the exact procedures of a specific manufacturer.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Analysis: The retention time of the main peak is recorded, and the area percentage of all peaks is calculated to determine the purity.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), chosen for optimal sample solubility.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integrations of the proton signals are compared against the expected structure of this compound to confirm its identity. The absence of signals corresponding to the deuterated positions confirms isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Mass Verification

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

LC Method: A rapid LC gradient similar to the HPLC purity method can be used to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

-

Analysis: The mass spectrum is analyzed for the presence of the molecular ion ([M+H]+) corresponding to the calculated exact mass of this compound. The isotopic pattern can also be examined to confirm the elemental composition.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and mechanism of action of ABT-737.

References

Navigating the Preclinical Path of ABT-737-d8: An In-depth Technical Guide to its Solubility and Stability

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. The information contained herein is intended to support researchers and drug development professionals in the preclinical assessment and formulation of this compound.

ABT-737 and its deuterated counterpart are pivotal tools in the study of apoptosis. As BH3 mimetics, they selectively inhibit the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting programmed cell death in cancer cells.[1] Understanding the physicochemical properties of this compound is critical for its effective application in both in vitro and in vivo research settings.

Section 1: Solubility Profile of this compound

The solubility of a compound is a crucial determinant of its biological activity and formulation feasibility. The following tables summarize the known solubility parameters of ABT-737 and its deuterated analog.

Table 1: Qualitative Solubility of ABT-737

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Insoluble |

| DMSO | Soluble |

Table 2: Quantitative Solubility of ABT-737 and this compound in DMSO

| Compound | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| ABT-737 | ~100 | ~122.9 | - |

| ABT-737 | 163 | 200.38 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |

| This compound | 50 | 60.87 | Need ultrasonic. Hygroscopic DMSO has a significant impact on the solubility. |

Table 3: In Vivo Formulation Solubility of ABT-737

| Formulation Components | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 | 3.07 | Suspension solution; with sonication. Co-solvents should be added sequentially. |

| 2% DMSO + 50% PEG300 + 5% Tween80 + ddH2O | 2.5 | - | - |

| 30% Propylene glycol + 5% Tween 80 + 65% D5W | up to 30 | - | Suggested vehicle for oral administration. |

Section 2: Stability and Storage of this compound

The stability of a compound under various environmental conditions is a critical factor for ensuring the reliability and reproducibility of experimental results.

Table 4: Storage Recommendations for ABT-737 and its Solutions

| Form | Storage Temperature (°C) | Duration | Notes |

| Powder | -20 | 3 years | - |

| In solvent | -80 | 1 year | Aliquot to avoid freeze-thaw cycles. |

| In solvent | -20 | 1 month | Aliquot to avoid freeze-thaw cycles. |

Section 3: Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline, cell culture media) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the analyte.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UPLC-MS/MS. A standard curve of this compound of known concentrations is used for accurate quantification.

Protocol for Stability-Indicating UPLC-MS/MS Method

A robust analytical method is essential for accurately quantifying the parent compound and its degradation products in stability studies. The following is a proposed UPLC-MS/MS method adaptable for this compound.

Instrumentation and Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A time-programmed gradient from high aqueous to high organic mobile phase to ensure separation of the parent compound from potential degradation products.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its potential degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Prepare solutions of this compound in appropriate solvents and expose them to a variety of stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid and solution).

-

Photolytic: Expose to light (ICH Q1B guidelines) for a specified duration.

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using the developed stability-indicating UPLC-MS/MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Section 4: Mechanism of Action - Signaling Pathway

ABT-737 and its deuterated analog function by inhibiting anti-apoptotic Bcl-2 family proteins, which leads to the activation of the intrinsic apoptotic pathway.

In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins such as Bim, preventing them from activating the effector proteins Bax and Bak. This compound mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[1] This releases Bim, which can then activate Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its progression in preclinical research and development. The provided protocols offer a starting point for establishing robust and reliable experimental procedures.

References

ABT-737-d8 safety data sheet information

An In-depth Technical Guide on the Safety and Handling of ABT-737-d8

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of ABT-737 and its deuterated analog, this compound.

Table 1: General Properties

| Property | ABT-737 | This compound | Source(s) |

| CAS Number | 852808-04-9 | 1217686-68-4 | [1][2][3] |

| Molecular Formula | C42H45ClN6O5S2 | C42H37D8ClN6O5S2 | [3][4][5] |

| Molecular Weight | 813.43 g/mol | 821.48 g/mol | [1][3][5] |

| Appearance | Solid | Yellow Solid | [3][4] |

| Melting Point | Not available | 148-150°C | [3] |

Table 2: Solubility

| Solvent | ABT-737 | This compound | Source(s) |

| DMSO | ≥40.67 mg/mL | Soluble | [3][4] |

| Ethanol | Insoluble | Not available | [4] |

| Water | Insoluble | Not available | [4] |

| DMF | 10 mg/mL | Not available | [6] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Not available | [6] |

Hazard Identification and Safety Precautions

The following hazard information is derived from the Safety Data Sheet for the parent compound, ABT-737. It is recommended to handle this compound with the same precautions.

GHS Classification

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][7]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][7]

-

Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation)[2][7]

GHS Label Elements

-